7,3',4',5'-Tetramethoxyflavanone
Overview
Description
7,3’,4’,5’-Tetramethoxyflavanone is a type of polymethoxyflavones (PMFs) that can be isolated from M. exotica . It possesses various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular formula of 7,3’,4’,5’-Tetramethoxyflavanone is C19H20O6 . The molecule contains a total of 47 bonds. There are 27 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 5 ethers (aromatic) .Scientific Research Applications
Phytochemical Investigation : TMF has been identified in phytochemical investigations of plants like Andrographis paniculata and Calliandra inermis, suggesting its natural occurrence and potential medicinal properties (Rao et al., 2004); (Maheswara et al., 2004).
Allelopathic Applications : TMF derivatives were identified in the root exudate of Desmodium uncinatum, indicating potential allelopathic applications and a role in plant interactions (Tsanuo et al., 2003).
Biological Activities : Studies have explored the biological activities of flavonoids, including TMF, highlighting their potential as antioxidants, anti-viral, and anti-fungal agents (Hanson, 2016).
Pharmacokinetics and Bioavailability : Research on the pharmacokinetics, bioavailability, and excretion of TMF in rats provides insights into its potential therapeutic applications (Wei et al., 2014).
Antimicrobial and Radical Scavenging Properties : TMF and its derivatives have shown antimicrobial activities against various pathogens and possess radical scavenging properties, indicating their potential in therapeutic and pharmacological applications (Chacha et al., 2005).
Metabolite Identification : The identification of TMF metabolites in rat urine using isotope-labeling methods provides crucial data for understanding its metabolic pathways and potential pharmacological effects (Lu et al., 2012).
Antimycobacterial Activity : TMF has been shown to possess antimycobacterial activity, suggesting its potential use in treating bacterial infections (Suksamrarn et al., 2004).
properties
IUPAC Name |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-9,15H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUKYQSRIQIJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,3',4',5'-Tetramethoxyflavanone |
Citations
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